![molecular formula C16H28N4O2 B6975314 tert-butyl (2R)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B6975314.png)
tert-butyl (2R)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2R)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate: is a complex organic compound featuring a tert-butyl group, a piperidine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrazole moiety and the tert-butyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2R)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-butyl (2R)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2R)-2-[1-(1H-imidazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate
- tert-butyl (2R)-2-[1-(1H-triazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate
Uniqueness
tert-butyl (2R)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate is unique due to the presence of the pyrazole moiety, which imparts specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for various applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-12(17-11-13-8-9-18-19-13)14-7-5-6-10-20(14)15(21)22-16(2,3)4/h8-9,12,14,17H,5-7,10-11H2,1-4H3,(H,18,19)/t12?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXMKIROBWYPPU-TYZXPVIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)OC(C)(C)C)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1CCCCN1C(=O)OC(C)(C)C)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
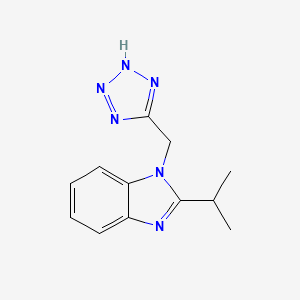
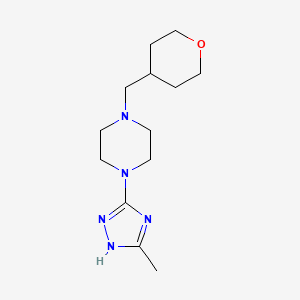
![3,5-dimethyl-4-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B6975251.png)
![5-[(5-chloro-1-methylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B6975255.png)
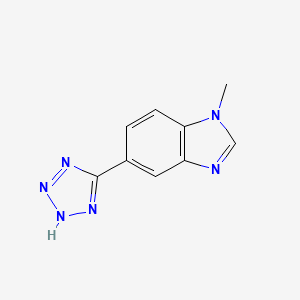
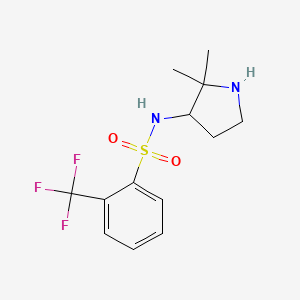
![[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanone](/img/structure/B6975280.png)
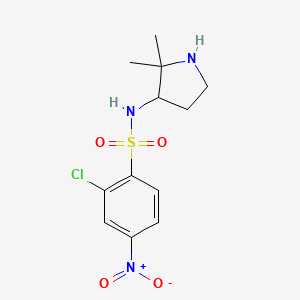
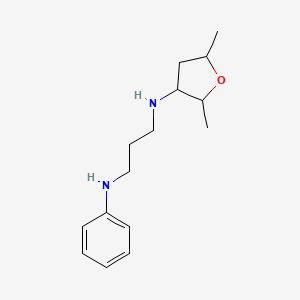
![tert-butyl (2S)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B6975308.png)
![N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide](/img/structure/B6975323.png)
![3,3-difluoro-N-[[1-(4-methoxyphenyl)pyrazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B6975330.png)
![tert-butyl (2S)-2-[1-(3,6-dihydro-2H-pyran-5-ylmethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B6975334.png)
![3-Methyl-1-[2-(2-methylpiperidin-1-yl)pyridine-4-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6975341.png)
